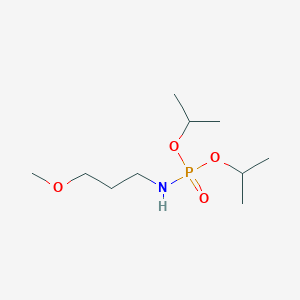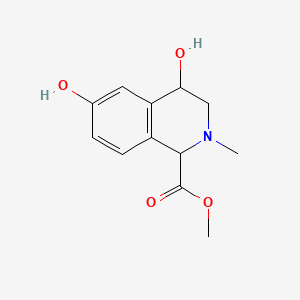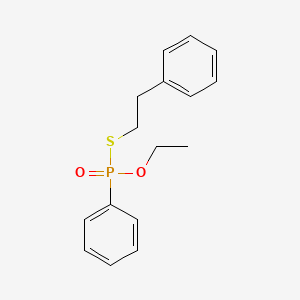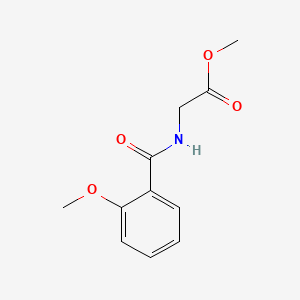
Hippuric acid, o-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of hippuric acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a methoxy group at the ortho position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid, o-methoxy-, methyl ester typically involves the esterification of o-methoxyhippuric acid with methanol. One common method is the reaction of o-methoxyhippuric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Hippuric acid, o-methoxy-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: o-Methoxyhippuric acid and methanol.
Oxidation: o-Hydroxyhippuric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hippuric acid, o-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of hippuric acid, o-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may undergo metabolic transformations to form active metabolites that exert specific effects. For example, the ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Hippuric acid: The parent compound without the methoxy and ester groups.
Methyl hippurate: The esterified form of hippuric acid without the methoxy group.
o-Methoxyhippuric acid: The carboxylic acid form without the ester group.
Uniqueness
Hippuric acid, o-methoxy-, methyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, while the ester group affects its solubility and stability .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 2-[(2-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-9-6-4-3-5-8(9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
DMFZPUCQOXSNME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




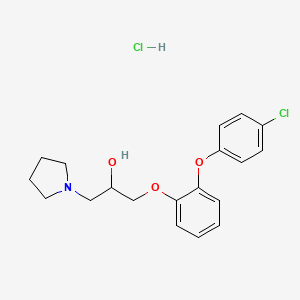
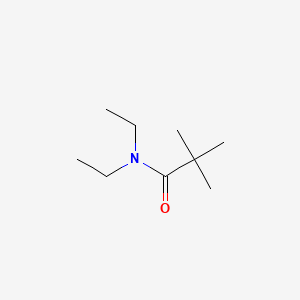

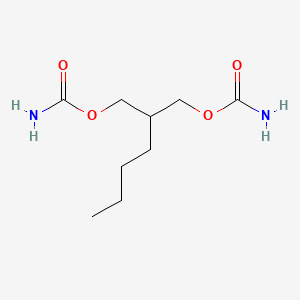
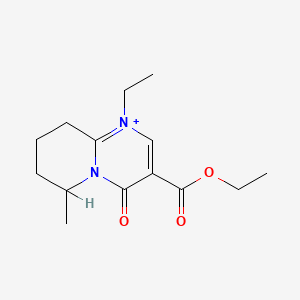
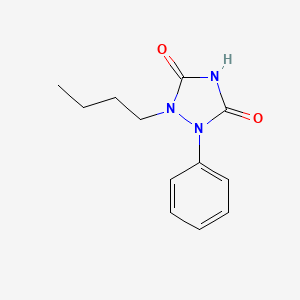

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
